4-(2-Chloro-4-fluorophenyl)azetidin-2-one
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Overview
Description
4-(2-Chloro-4-fluorophenyl)azetidin-2-one is a chemical compound belonging to the class of azetidinones, which are four-membered lactams. Azetidinones are known for their significant biological activities and are often used as building blocks in the synthesis of various pharmaceuticals. The presence of the chloro and fluoro substituents on the phenyl ring enhances the compound’s reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-4-fluorophenyl)azetidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-4-fluoroaniline with chloroacetyl chloride to form an intermediate, which then undergoes cyclization to yield the azetidinone ring . The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane.
Industrial Production Methods
Industrial production of azetidinones, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may involve the use of catalysts to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-4-fluorophenyl)azetidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can be replaced by other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The azetidinone ring can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form more complex ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The reactions are typically carried out in solvents such as dichloromethane, ethanol, or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted azetidinones, while oxidation can produce azetidinone oxides .
Scientific Research Applications
4-(2-Chloro-4-fluorophenyl)azetidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-4-fluorophenyl)azetidin-2-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The presence of the chloro and fluoro groups enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(2-Chloro-4-fluorophenyl)azetidin-2-one: Known for its unique substituents that enhance reactivity.
4-(2-Chloro-4-methylphenyl)azetidin-2-one: Similar structure but with a methyl group instead of a fluoro group.
4-(2-Fluoro-4-methylphenyl)azetidin-2-one: Contains a methyl group and a fluoro group but lacks the chloro group.
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. The combination of chloro and fluoro groups enhances its reactivity and potential for various applications .
Properties
Molecular Formula |
C9H7ClFNO |
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Molecular Weight |
199.61 g/mol |
IUPAC Name |
4-(2-chloro-4-fluorophenyl)azetidin-2-one |
InChI |
InChI=1S/C9H7ClFNO/c10-7-3-5(11)1-2-6(7)8-4-9(13)12-8/h1-3,8H,4H2,(H,12,13) |
InChI Key |
UGFSIVCMLJASRU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC1=O)C2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
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